Cas no 18515-11-2 (2-Naphthalenol,3-methoxy-)

2-Naphthalenol,3-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthalenol,3-methoxy-
- 3-METHOXY-2-NAPHTHOL
- 3-methoxynaphthalen-2-ol
- 2-hydroxy-3-methoxynaphthalene
- 3-METHOXY-2-NAPHTHOL 97
- 3-Methoxynaphthalene-2-ol
- 3-Methoxy-2-naphthol 97%
- 3-methoxy-naphthalen-2-ol
- J-011871
- SCHEMBL6232041
- MFCD00029345
- AKOS009143252
- 2-Naphthalenol, 3-methoxy-
- 3-Hydroxy-2-methoxynaphthalene
- NS00116216
- CS-0044849
- D97763
- DTXSID40171723
- 3-Methoxy-2-naphthol, 97%
- 18515-11-2
- BDBM36296
- 2-Naphthol, 3-methoxy-
- 3-Methoxy-2-naphthol #
- DTXCID7094214
- 3-methoxy-2-naphthalenol
- DB-128412
-
- MDL: MFCD00029345
- Inchi: InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3
- InChI Key: SJTNTIRIRIPZDV-UHFFFAOYSA-N
- SMILES: COC1=CC2C(=CC=CC=2)C=C1O
Computed Properties
- Exact Mass: 174.0681
- Monoisotopic Mass: 174.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- Tautomer Count: 3
- Surface Charge: 0
- XLogP3: 2.8
Experimental Properties
- Color/Form: solid
- Density: 1.193
- Melting Point: 107-111 °C (lit.)
- Boiling Point: 322.4°C at 760 mmHg
- Flash Point: 194°C
- Refractive Index: 1.64
- PSA: 29.46
- Solubility: Not determined
2-Naphthalenol,3-methoxy- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Safety Term:S26-39
- Risk Phrases:R37/38-41
2-Naphthalenol,3-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM537579-250mg |
3-Methoxynaphthalen-2-ol |
18515-11-2 | 97% | 250mg |
$108 | 2023-01-03 | |
Alichem | A219003241-500mg |
2-Methoxy-3-naphthol |
18515-11-2 | 98% | 500mg |
$999.60 | 2023-09-02 | |
Alichem | A219003241-1g |
2-Methoxy-3-naphthol |
18515-11-2 | 98% | 1g |
$1836.65 | 2023-09-02 | |
abcr | AB558959-10 g |
3-Hydroxy-2-methoxynaphthalene; . |
18515-11-2 | 10g |
€1,284.80 | 2023-04-13 | ||
abcr | AB558959-1 g |
3-Hydroxy-2-methoxynaphthalene; . |
18515-11-2 | 1g |
€260.30 | 2023-04-13 | ||
eNovation Chemicals LLC | Y1333928-250mg |
3-Methoxy-2-naphthol |
18515-11-2 | 97% | 250mg |
$160 | 2023-09-04 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3568-1G |
3-Methoxynaphthalen-2-ol |
18515-11-2 | >95.0%(GC) | 1g |
¥950.00 | 2023-09-07 | |
1PlusChem | 1P003K3E-100mg |
3-Methoxy-2-naphthol |
18515-11-2 | 97% | 100mg |
$49.00 | 2024-06-18 | |
Aaron | AR003KBQ-5g |
3-Methoxy-2-naphthol |
18515-11-2 | 97% | 5g |
$360.00 | 2025-02-11 | |
A2B Chem LLC | AB65210-1g |
3-Methoxy-2-naphthol |
18515-11-2 | 97% | 1g |
$455.00 | 2024-04-20 |
2-Naphthalenol,3-methoxy- Related Literature
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1. Oxidation of alkoxyphenols. Part XI. Further observations on the influence of an o-methoxy-groupF. R. Hewgill,B. S. Middleton J. Chem. Soc. C 1967 2316
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2. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphtholsAvishek Guin,Subrata Bhattacharjee,Mahesh Singh Harariya,Akkattu T. Biju Chem. Sci. 2023 14 6585
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3. A novel photocatalytic asymmetric synthesis of (R)-(+)-1,1′-bi-2-naphthol derivatives by oxidative coupling of 3-substituted-2-naphthol with Δ-[Ru(menbpy)3]2+[menbpy = 4,4′-di(1R,2S,5R)-(–)-menthoxycarbonyl-2,2′-bipyridine], which posseses molecular helicityTaisuke Hamada,Hitoshi Ishida,Satoshi Usui,Yoshiro Watanabe,Kazunori Tsumura,Katsutoshi Ohkubo J. Chem. Soc. Chem. Commun. 1993 909
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4. 432. Ebenaceae extractives. Part I. Naphthalene derivatives from macassar ebony (Diospyros celebica Bakh)A. G. Brown,J. C. Lovie,R. H. Thomson J. Chem. Soc. 1965 2355
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Yong Xia,Fenzhen Chang,Lili Lin,Yali Xu,Xiaohua Liu,Xiaoming Feng Org. Chem. Front. 2018 5 1293
Additional information on 2-Naphthalenol,3-methoxy-
Introduction to 2-Naphthalenol,3-methoxy- (CAS No. 18515-11-2)
2-Naphthalenol,3-methoxy-, also known by its Chemical Abstracts Service (CAS) number 18515-11-2, is a significant organic compound with a rich history in pharmaceutical and chemical research. This compound belongs to the class of naphthol derivatives, characterized by its aromatic structure and functional groups that contribute to its diverse applications. The presence of both hydroxyl and methoxy substituents on the naphthalene ring imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological studies.
The molecular structure of 2-Naphthalenol,3-methoxy- consists of a naphthalene core with a hydroxyl group at the 2-position and a methoxy group at the 3-position. This arrangement enhances its reactivity and makes it a versatile building block for more complex molecules. In recent years, the compound has garnered attention due to its role in the synthesis of bioactive molecules and its potential applications in medicinal chemistry.
One of the most compelling aspects of 2-Naphthalenol,3-methoxy- is its utility in the development of pharmaceutical agents. Researchers have been exploring its derivatives as potential inhibitors of various enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. The hydroxyl and methoxy groups provide multiple sites for functionalization, allowing chemists to tailor the compound's properties for specific biological targets.
In particular, studies have shown that derivatives of 2-Naphthalenol,3-methoxy- exhibit inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. By modulating these enzymes, researchers aim to develop novel anti-inflammatory drugs that could offer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound make it an attractive scaffold for further derivatization, potentially leading to more effective and targeted therapeutics.
Furthermore, the chemical reactivity of 2-Naphthalenol,3-methoxy- has been leveraged in the synthesis of complex organic molecules. Its ability to undergo various reactions such as etherification, esterification, and coupling reactions makes it a valuable intermediate in organic synthesis. These reactions are crucial for constructing more intricate molecular frameworks that are essential in drug discovery and material science.
Recent advancements in computational chemistry have also highlighted the importance of 2-Naphthalenol,3-methoxy- in drug design. Molecular modeling studies have demonstrated that modifications to this compound can enhance its binding affinity to specific biological targets. By integrating experimental data with computational predictions, researchers can optimize the structure of 2-Naphthalenol,3-methoxy- derivatives for improved pharmacological activity.
The pharmaceutical industry has been particularly interested in exploring the potential of 2-Naphthalenol,3-methoxy- as a starting material for drug development. Its structural versatility allows for the creation of a wide range of analogs with varying biological activities. This flexibility is crucial in modern drug discovery pipelines, where rapid screening and optimization are essential for identifying promising candidates.
Another area where 2-Naphthalenol,3-methoxy- has shown promise is in the field of natural product-inspired drug design. Many therapeutic agents are derived from or inspired by compounds found in nature. The structural motif present in 2-Naphthalenol,3-methoxy- resembles several bioactive natural products, suggesting that it could serve as a template for developing new drugs with enhanced efficacy and reduced side effects.
In conclusion, 2-Naphthalenol, 3-methoxy- (CAS No. 18515-11-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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